molecular formula C19H22N4O4S2 B045006 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate CAS No. 120164-91-2

4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate

Cat. No. B045006
M. Wt: 434.5 g/mol
InChI Key: RPTUYUVSNIATQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate, also known as TMB-6, is a synthetic compound with potential pharmacological applications. This compound belongs to the class of benzothiazole derivatives and has been extensively studied for its biological activities.

Mechanism Of Action

The mechanism of action of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins and other inflammatory mediators. 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate improves glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.

Biochemical And Physiological Effects

4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate can inhibit the activity of COX-2, reduce the production of inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies have shown that 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate can reduce inflammation, inhibit tumor growth, and improve glucose tolerance and insulin sensitivity.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate in lab experiments is its high purity and stability. 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of using 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate is its potential toxicity. 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate has been shown to have cytotoxic effects on certain cell lines, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the research on 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate. One direction is to investigate the potential of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to explore the anti-cancer potential of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate in combination with other chemotherapeutic agents. Furthermore, the mechanism of action of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate needs to be further elucidated to understand its full therapeutic potential.

Synthesis Methods

4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate can be synthesized by a multi-step reaction process involving the condensation of 2-aminothiophenol with 4-chlorobenzaldehyde, followed by the reaction with 2,4,6-trimethylbenzoyl chloride and sulfanilamide. The final product is obtained after purification and recrystallization. The synthesis method of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate has been optimized to obtain a high yield and purity of the compound.

Scientific Research Applications

4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate has been studied for its potential pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic effects. In vitro and in vivo studies have shown that 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

CAS RN

120164-91-2

Product Name

4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate

Molecular Formula

C19H22N4O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] N-methylcarbamate

InChI

InChI=1S/C19H22N4O4S2/c1-10-11(2)16(27-19(24)21-4)12(3)17-15(10)23-18(28-17)22-9-13-5-7-14(8-6-13)29(20,25)26/h5-8H,9H2,1-4H3,(H,21,24)(H,22,23)(H2,20,25,26)

InChI Key

RPTUYUVSNIATQW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC(=O)NC)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC(=O)NC)C

synonyms

Benzenesulfonamide, 4-[[[4,5,7-trimethyl-6-[[(methylamino)carbonyl]oxy]-2-benzothiazolyl]amino]methyl]-

Origin of Product

United States

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